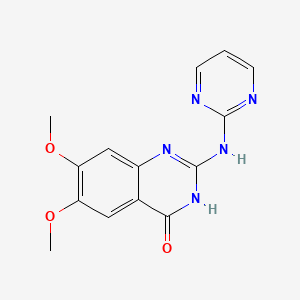![molecular formula C21H16ClN3O4 B6139688 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B6139688.png)
4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide, also known as MNK1-IN-1, is a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E) and mitogen-activated protein kinase-interacting kinase 1 (MNK1). This molecule has shown potential in cancer treatment, as it targets the MNK1/eIF4E pathway, which is often overexpressed in cancer cells.
Mecanismo De Acción
4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide inhibits the MNK1/eIF4E pathway by binding to the ATP-binding pocket of MNK1, which prevents the phosphorylation of eIF4E. This, in turn, inhibits the translation of oncogenic mRNAs and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide inhibits the growth of various cancer cell lines, including breast cancer, melanoma, and glioblastoma. This molecule has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in mouse models. However, it is important to note that this molecule may also have off-target effects, which could lead to unintended consequences.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide is its specificity for the MNK1/eIF4E pathway, which makes it a promising candidate for cancer treatment. However, this molecule may also have off-target effects, which could lead to unintended consequences. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this molecule.
Direcciones Futuras
There are several future directions for 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide. One direction is to investigate its potential in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to determine its efficacy in animal models of cancer. Additionally, further studies are needed to determine the optimal dosage and treatment regimen for this molecule. Finally, it would be interesting to investigate the potential of this molecule in other diseases, such as inflammatory disorders and viral infections.
Métodos De Síntesis
The synthesis of 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide involves a multi-step process. The first step involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. The second step involves the reaction of 2-methylbenzoyl chloride with 3-nitroaniline to form 3-nitro-N-(2-methylbenzoyl)aniline. The final step involves the reaction of 3-nitro-N-(2-methylbenzoyl)aniline with 4-chlorobenzoyl chloride to form 4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-{3-[(2-methylbenzoyl)amino]phenyl}-3-nitrobenzamide has been extensively studied for its potential in cancer treatment. Studies have shown that this molecule inhibits the MNK1/eIF4E pathway, which is often overexpressed in cancer cells and is involved in tumor growth and survival. Inhibition of this pathway has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines, including breast cancer, melanoma, and glioblastoma.
Propiedades
IUPAC Name |
4-chloro-N-[3-[(2-methylbenzoyl)amino]phenyl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-5-2-3-8-17(13)21(27)24-16-7-4-6-15(12-16)23-20(26)14-9-10-18(22)19(11-14)25(28)29/h2-12H,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHBIIZXRRMLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-{[(2-methylphenyl)carbonyl]amino}phenyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-nitrophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6139607.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![N-allyl-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylacetamide](/img/structure/B6139628.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)
![ethyl 5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6139638.png)

![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6139653.png)
![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6139664.png)
![methyl 4-[(2-{[(3-methylphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoate](/img/structure/B6139665.png)
![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B6139670.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)